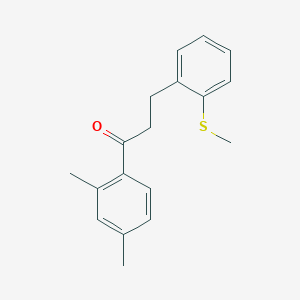

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Übersicht

Beschreibung

2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS. It is a member of the propiophenone family, characterized by the presence of a propiophenone core structure substituted with dimethyl and thiomethylphenyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can convert the thiomethyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is with a molecular weight of approximately 290.4 g/mol. The compound features a propiophenone backbone, which is characterized by its aromatic rings and thiomethyl substituent that enhances its reactivity.

Chemistry

- Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of certain drug-resistant bacteria, showcasing its potential as a lead compound for new antimicrobial agents.

Medicine

- Drug Development : The compound's structural similarity to pharmacologically active compounds makes it a candidate for further investigation in drug development. Its interactions with biological targets such as enzymes and receptors can lead to the discovery of new therapeutic agents.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific properties imparted by the thiomethyl group.

Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Vancomycin-resistant Enterococcus faecium | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

This study highlights the potential of this compound as a basis for developing new antimicrobial therapies targeting resistant bacterial strains.

Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of derivatives based on this compound. Results demonstrated that certain derivatives significantly reduced inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone

- 2’,4’-Dimethyl-3-(2-methylsulfanylphenyl)propiophenone

Uniqueness

2’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dimethyl and thiomethyl groups provides distinct electronic and steric effects, making it a valuable compound for various research applications .

Biologische Aktivität

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, a compound with the chemical formula C17H18OS, is a derivative of propiophenone known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a propiophenone backbone with two methyl groups at the 2' and 4' positions and a thiomethyl group attached to the phenyl ring. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of propiophenone, including this compound, exhibit antimicrobial activity. A study demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have investigated the anticancer properties of propiophenone derivatives. For instance, compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also possess anticancer properties worth further exploration.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with cellular receptors or enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it may inhibit specific enzymes linked to cancer progression or microbial metabolism.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various propiophenone derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiomethyl substituents exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Investigation of Anticancer Properties

In another case study focusing on the anticancer potential of related compounds, researchers treated human breast cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFEZHGOOSUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644326 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-75-1 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.